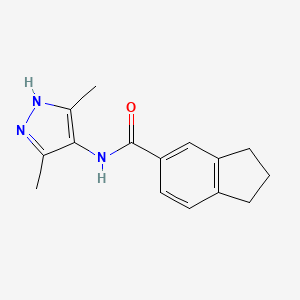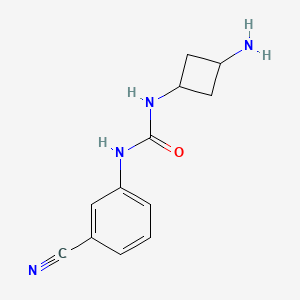![molecular formula C12H17FN2O2S B7556591 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has a molecular weight of 315.39 g/mol.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is not fully understood. However, it has been suggested that it may act on various molecular targets, including ion channels, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent. Additionally, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been found to have analgesic properties, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in lab experiments is its low toxicity profile. It has been found to have low toxicity in animal models, making it a safe compound to use in research studies. However, one limitation of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A. One potential area of research is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and molecular targets. Finally, future studies could investigate the potential use of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in treating other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is a novel small molecule that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential uses in treating various diseases.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzaldehyde with methylsulfonyl chloride to produce 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with piperidine to produce 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has shown potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In one study, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A was found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c13-11-5-3-10(4-6-11)9-18(16,17)15-7-1-2-12(14)8-15/h3-6,12H,1-2,7-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMOXQTFQEWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)




![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)


